molecular formula C14H15BrN2O3 B2971572 ethyl 2-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]acetate CAS No. 216596-60-0

ethyl 2-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]acetate

Cat. No.: B2971572
CAS No.: 216596-60-0
M. Wt: 339.189
InChI Key: MBZPVKNMYCDRNI-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]acetate is a chemical compound with the molecular formula C14H15BrN2O3. It is used in various scientific research applications, including drug discovery and development, as well as in the synthesis of pharmaceutical intermediates .

Preparation Methods

The synthesis of ethyl 2-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]acetate involves multiple steps. One common method includes the reaction of 2-(1-bromoethyl)-4-oxo-3(4H)-quinazoline with ethyl acetate under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 2-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the presence of the quinazoline ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[2-(1-bromoethyl)-4-oxoquinazolin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O3/c1-3-20-12(18)8-17-13(9(2)15)16-11-7-5-4-6-10(11)14(17)19/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZPVKNMYCDRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=CC=CC=C2N=C1C(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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